molecular formula C17H14ClFN2O2S2 B2465262 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 2034358-61-5

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No.: B2465262
CAS No.: 2034358-61-5
M. Wt: 396.88
InChI Key: QPTYIMSJPJEMQV-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClFN2O2S2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Selective COX-2 Inhibitors

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2) selectively. This is crucial for developing new therapeutics for inflammation, pain, and possibly cancer, without the gastrointestinal side effects associated with non-selective COX inhibitors. The introduction of fluorine atoms has been found to enhance COX-2 selectivity and potency, leading to the development of compounds like JTE-522, which shows significant potential in treating conditions like rheumatoid arthritis and osteoarthritis due to its high selectivity and oral activity (Hashimoto et al., 2002).

Organic Synthesis

Novel Synthesis Routes

Research has explored novel synthetic routes to create derivatives and related compounds, demonstrating the flexibility of this compound in chemical synthesis. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate for producing pesticides, highlights innovative approaches to complex molecules (Xiao-hua Du et al., 2005).

Materials Science

Electronic and Optical Materials

Derivatives of this compound are also pivotal in the development of novel materials with specific electronic and optical properties. This includes the synthesis and characterization of metallophthalocyanines, which have applications in photovoltaics, electronics, and as catalysts due to their unique electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c1-11-15(24-17(21-11)12-6-2-3-7-13(12)18)10-20-25(22,23)16-9-5-4-8-14(16)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYIMSJPJEMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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